molecular formula C6H4I3NO2S B13241880 2,4,6-Triiodobenzene-1-sulfonamide CAS No. 1099632-52-6

2,4,6-Triiodobenzene-1-sulfonamide

Cat. No.: B13241880
CAS No.: 1099632-52-6
M. Wt: 534.88 g/mol
InChI Key: CUFKYWMIEZOSOX-UHFFFAOYSA-N
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Description

2,4,6-Triiodobenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C6H4I3NO2S and a molecular weight of 534.88 g/mol . Its CAS registry number is 1099632-52-6 . As a benzenesulfonamide derivative featuring three iodine substituents on the aromatic ring, this compound is characterized by its high molecular iodine content. The presence of both the sulfonamide group and heavy iodine atoms makes it a candidate for various research applications. Sulfonamides are a well-known class of compounds that form the basis of several groups of drugs, exhibiting a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Furthermore, triiodo-substituted aromatic amines are frequently explored as key intermediates in the development of X-ray contrast media . Researchers are investigating this and similar compounds for their potential in material science and as building blocks in synthetic chemistry for developing diagnostic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1099632-52-6

Molecular Formula

C6H4I3NO2S

Molecular Weight

534.88 g/mol

IUPAC Name

2,4,6-triiodobenzenesulfonamide

InChI

InChI=1S/C6H4I3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

CUFKYWMIEZOSOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)S(=O)(=O)N)I)I

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Triiodobenzene 1 Sulfonamide and Analogous Structures

Direct and Indirect Approaches to Sulfonamide Moiety Formation

The introduction of a sulfonamide group onto an aromatic ring is a cornerstone of medicinal and materials chemistry. Several methods have been developed, ranging from classical nucleophilic substitution to modern metal-catalyzed protocols.

Nucleophilic Substitution Reactions Involving Sulfonyl Halides

The most traditional and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

A plausible synthetic route to 2,4,6-Triiodobenzene-1-sulfonamide could, therefore, begin with the formation of 2,4,6-triiodobenzenesulfonyl chloride. This intermediate can be prepared from 2,4,6-triiodoaniline (B1296100) through a Sandmeyer-type reaction. The process involves the diazotization of the aniline (B41778) derivative, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. google.com The resulting 2,4,6-triiodobenzenesulfonyl chloride can then be treated with ammonia (B1221849) to furnish the desired this compound.

The general steps for this approach are outlined below:

StepReactionReactantsProduct
1Diazotization2,4,6-Triiodoaniline, Sodium Nitrite, Acid2,4,6-Triiodobenzenediazonium salt
2Sulfonation2,4,6-Triiodobenzenediazonium salt, Sulfur Dioxide, Copper Catalyst2,4,6-Triiodobenzenesulfonyl chloride
3Amination2,4,6-Triiodobenzenesulfonyl chloride, AmmoniaThis compound

This table outlines a proposed synthetic pathway based on established chemical transformations.

Metal-Catalyzed Sulfonamidation Protocols

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the sulfonamide linkage. Nickel-catalyzed sulfonamidation of aryl halides offers a direct route to N-arylsulfonamides. chemspider.com This methodology could potentially be applied to the synthesis of this compound by coupling 1-bromo-2,4,6-triiodobenzene with a sulfonamide under nickel catalysis. However, the reactivity of the highly substituted and sterically hindered aryl halide would be a critical factor in the success of such a reaction.

Oxidative Routes for Sulfenamide (B3320178) and Sulfinamide Precursors

An alternative strategy involves the oxidation of lower oxidation state sulfur-nitrogen compounds. Sulfenamides, which can be prepared from the reaction of thiols with amines, can be oxidized to sulfinamides and subsequently to sulfonamides. researchgate.net For instance, a sulfenamide can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net While this approach is less common for the direct synthesis of aromatic sulfonamides, it represents a potential pathway where a pre-formed triiodinated sulfenamide could be oxidized to the target sulfonamide.

Regioselective Iodination Techniques for Polysubstituted Benzene (B151609) Systems

The introduction of three iodine atoms at specific positions on a benzene ring requires precise control over the regioselectivity of the iodination reaction.

In Situ Generation of Iodinating Reagents for Aromatic Systems

Direct iodination of aromatic compounds can be achieved using various iodinating agents. The in situ generation of a more reactive iodinating species is a common strategy to enhance the efficiency of the reaction, especially for deactivated aromatic rings. manac-inc.co.jp A system of N-iodosuccinimide (NIS) in sulfuric acid has been shown to be effective for the iodination of aromatic compounds bearing electron-withdrawing groups. researchgate.net This is particularly relevant for the direct iodination of benzenesulfonamide (B165840), as the sulfonyl group is deactivating.

Another effective method for the tri-iodination of activated benzene derivatives involves the use of iodine halides, such as iodine monochloride (ICl), which can be generated in situ. rsc.org This method is extensively used in the synthesis of iodinated X-ray contrast agents, where a substituted aniline is tri-iodinated. rsc.org

Iodinating SystemSubstrate TypeConditions
I₂ / Oxidizing Agent (e.g., HIO₄, HNO₃)Deactivated AromaticsAcidic medium
N-Iodosuccinimide (NIS) / H₂SO₄Deactivated AromaticsConcentrated sulfuric acid
Iodine Halide (e.g., ICl)Activated/Deactivated AromaticsAqueous or acidic medium

This table summarizes various iodination systems and their typical applications.

Control of Substitution Patterns in Triiodobenzene Frameworks

Achieving a specific 2,4,6-triiodo substitution pattern is highly dependent on the directing effects of the substituents already present on the benzene ring. For instance, the synthesis of 2,4,6-triiodoaniline is well-established and can be achieved with high yields through methods like iodination with potassium dichloroiodate in dilute HCl or N-iodosuccinimide (NIS)-mediated iodination. The amino group in aniline is an ortho-, para-director, and its strong activating nature facilitates the introduction of three iodine atoms.

Conversely, direct tri-iodination of benzenesulfonamide would be more challenging. The sulfonamide group is a deactivating meta-director. Therefore, forcing conditions, such as the use of a potent electrophilic iodine source generated from NaIO₄ and I₂ in concentrated sulfuric acid, would be necessary to achieve polysubstitution. organic-chemistry.org The regioselectivity in this case would likely lead to a different substitution pattern than the desired 2,4,6-isomer. This highlights the strategic importance of the order of substituent introduction. For the synthesis of this compound, the most logical and likely successful approach involves the initial tri-iodination of an aniline derivative, followed by the conversion of the amino group to the sulfonamide.

Green Chemistry Considerations in Iodination Processes

The synthesis of iodinated aromatic compounds, essential precursors for molecules like this compound, has traditionally involved harsh reagents. However, the principles of green chemistry are driving the development of more environmentally benign alternatives. These modern approaches aim to reduce waste, avoid toxic substances, and improve energy efficiency.

Key green strategies in aromatic iodination include:

Use of Safer Reagents and Oxidants: A significant advancement is the replacement of hazardous iodinating agents with molecular iodine (I₂) or simple iodide salts like potassium iodide (KI), which are less toxic and more economical. mdpi.com The challenge of iodine's low reactivity is overcome by using green oxidants. An environmentally friendly protocol for iodinating activated aromatics employs potassium iodide with ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature. organic-chemistry.org Another approach utilizes a stable, solid urea-hydrogen peroxide adduct (UHP) as the oxidant for molecular iodine. organic-chemistry.org

Solvent-Free and Aqueous Systems: Reducing or eliminating organic solvents is a cornerstone of green chemistry. A simple and eco-friendly method for the iodination of pyrimidine (B1678525) derivatives involves mechanical grinding of the substrates with solid iodine and silver nitrate (B79036) in a solvent-free environment, resulting in high yields and short reaction times. mdpi.com Electrochemical methods also offer a green alternative by generating the iodinating species in situ, often in aqueous media, thereby avoiding the need for chemical oxidants altogether. nih.gov

Catalyst-Driven Reactions: Catalysis offers a pathway to milder reaction conditions and increased efficiency. Disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds has been shown to be effective under mild conditions. organic-chemistry.org Gold(I) has also been used as a catalyst for the iodination of electron-rich arenes with N-Iodosuccinimide (NIS) under gentle conditions. organic-chemistry.org

The following table summarizes various green iodination methods:

Table 1: Comparison of Green Iodination Methodologies
Method Iodine Source Oxidant/Catalyst Solvent Key Advantages
Aqueous Oxidation Potassium Iodide Ammonium peroxodisulfate Aqueous Methanol Environmentally benign, uses inexpensive reagents. organic-chemistry.org
Solid-State Grinding Molecular Iodine Silver Nitrate Solvent-Free Eco-friendly, short reaction times, high yields. mdpi.com
Electrochemical Synthesis Iodides Electron (Anode) Water Avoids chemical oxidants, green solvent. nih.gov
Disulfide Catalysis 1,3-diiodo-5,5-dimethylhydantoin (DIH) Disulfide Acetonitrile Mild conditions, applicable to a wide range of substrates. organic-chemistry.org
Urea-Hydrogen Peroxide Molecular Iodine Urea-Hydrogen Peroxide Not specified Utilizes a stable, solid, and safe oxidant. organic-chemistry.org

Multi-Step Synthesis of this compound

The construction of this compound is a multi-step process that hinges on the effective formation of a highly substituted aromatic core. The primary challenge lies in the regioselective introduction of three iodine atoms and a sulfonamide group onto a benzene ring.

Sequential Halogenation and Sulfonamidation Strategies

The synthesis of aromatic sulfonamides often proceeds through a sequential pathway where the aromatic ring is first halogenated, followed by the introduction of the sulfonamide group or its precursor. This strategy allows for controlled functionalization and purification of intermediates.

A common route involves the initial synthesis of a tri-iodinated aniline or a related precursor, which is then converted to the corresponding sulfonyl chloride. This intermediate subsequently reacts with ammonia or an ammonia surrogate to yield the final primary sulfonamide. nih.gov The key steps in this sequence are:

Regioselective Iodination: Introduction of three iodine atoms at the 2, 4, and 6 positions of a substituted benzene ring. Directing groups on the starting material are crucial for achieving the correct substitution pattern. rsc.org

Formation of Sulfonyl Halide: The iodinated precursor, often an aniline derivative, undergoes diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

Amination: The resulting sulfonyl chloride is reacted with an ammonia source to form the sulfonamide.

Alternatively, modern cross-coupling methods can be employed. For instance, a C-H functionalization strategy can be used to install a sulfinate group, which is then converted to a sulfonamide. acs.org Another approach involves the palladium-catalyzed coupling of aryl halides with sulfonamide sources. These methods offer flexibility but must be carefully chosen to be compatible with the heavily substituted and sterically hindered tri-iodinated ring system.

Synthesis of Key Iodinated Aromatic Precursors

The successful synthesis of this compound is critically dependent on the efficient preparation of a 1,3,5-trisubstituted-2,4,6-triiodobenzene intermediate. These precursors are typically synthesized via electrophilic iodination of an appropriately substituted benzene derivative.

A high-yield method for preparing these crucial intermediates involves the reaction of a 1,3,5-substituted benzene derivative with an iodine halide, such as iodine monochloride (ICl), in the presence of a base. google.com For example, starting with a compound like 3,5-disubstituted aniline or benzoic acid, the strong activating or deactivating nature of the substituents directs the incoming iodine atoms to the 2, 4, and 6 positions. A patent describes a process for preparing 2,4,6-triiodobenzene derivatives, which are important intermediates for X-ray contrast agents, in yields of 85-98%. google.com The reaction is typically carried out in a mixed solvent system to ensure the solubility of both the organic substrate and the inorganic reagents. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its precursors, thereby minimizing difficult purification steps and reducing waste.

For the synthesis of the key 2,4,6-triiodobenzene intermediate, careful control of stoichiometry and reaction parameters is essential. A patented procedure specifies reacting the benzene derivative with 3 to 5 equivalents of ICl and 3 to 8 equivalents of a base. google.com The choice of base can be an inorganic salt like calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃), which also serves to neutralize the acid generated during the reaction. google.com The precipitation of the tri-iodinated product can be controlled by adjusting the pH and temperature of the reaction medium to improve purity. google.com

The following table outlines optimized conditions for the synthesis of a 1,3,5-substituted 2,4,6-triiodobenzene precursor, based on a patented method. google.com

Table 2: Optimized Conditions for the Synthesis of a 2,4,6-Triiodobenzene Precursor
Parameter Optimized Condition Rationale
Iodinating Agent 3.3 equivalents of Iodine Monochloride (ICl) Ensures complete tri-iodination of the aromatic ring.
Base 6.6 equivalents of CaCO₃ or NaHCO₃ Neutralizes generated HCl, driving the reaction to completion.
Solvent 1:1 mixture of Methanol and Dichloromethane Provides good solubility for both organic and inorganic reagents.
Temperature Room Temperature Mild conditions reduce the formation of side products.
Reaction Time 24 hours Allows the reaction to proceed to completion for high yield.

Similarly, in the final sulfonamidation step, the choice of base, solvent, and temperature can significantly impact the reaction's efficiency. For example, in copper-catalyzed sulfonamide synthesis, using K₂CO₃ as the base and PEG as the solvent at 80 °C was found to be optimal. jsynthchem.com While specific optimization data for this compound is proprietary, these general principles of systematic variation of reaction parameters are directly applicable. jsynthchem.comresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2,4,6 Triiodobenzene 1 Sulfonamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a powerful tool for probing the molecular structure of 2,4,6-Triiodobenzene-1-sulfonamide, providing insights into its functional groups and the arrangement of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.govnih.gov For sulfonamides, FT-IR spectra typically reveal characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group are observed in the region of 3349–3144 cm⁻¹. rsc.org Additionally, aromatic C=C stretching vibrations appear in the 1594–1489 cm⁻¹ range. rsc.org The presence of the sulfonyl group (SO₂) gives rise to strong asymmetric and symmetric stretching bands. The analysis of these vibrational frequencies provides direct evidence for the presence of the key functional moieties within the this compound structure.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Sulfonamide)3349 - 3144 rsc.org
C=C Stretch (Aromatic)1594 - 1489 rsc.org
SO₂ Asymmetric Stretch~1350 - 1300
SO₂ Symmetric Stretch~1160 - 1140
C-I Stretch~600 - 500

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for determining the precise arrangement of atoms in a molecule. pitt.edu

¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the two equivalent aromatic protons. The chemical shift of these protons would be influenced by the deshielding effects of the iodine atoms and the sulfonamide group. The protons of the NH₂ group of the sulfonamide would appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals would be observed for the different carbon atoms in the benzene (B151609) ring. The carbons bonded to iodine atoms would show significant downfield shifts due to the heavy atom effect. The carbon atom attached to the sulfonamide group would also have a characteristic chemical shift. Aromatic carbons in similar sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Nucleus Expected Chemical Shift Range (ppm) Multiplicity Assignment
¹H7.0 - 8.0sAromatic CH
¹HVariablebr sSO₂NH₂
¹³C90 - 100sC-I
¹³C130 - 150sC-SO₂
¹³C130 - 140sAromatic CH

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of a compound. nih.gov For this compound (C₆H₄I₃NO₂S), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. The isotopic pattern generated by the three iodine atoms would also be a distinctive feature in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. mdpi.comscience-softcon.de Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The benzene ring and the sulfonamide group constitute the primary chromophores. The presence of the three iodine substituents on the benzene ring can influence the position and intensity of the absorption maxima (λmax). For similar sulfonamide compounds, UV absorption maxima have been observed at various wavelengths, including around 265 nm. wu.ac.thresearchgate.net

Transition Expected λmax Range (nm)
π → π* (Benzene Ring)250 - 280
n → π* (Sulfonamide)280 - 320

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and other complex mixtures. nih.govcabidigitallibrary.org For this compound, a reversed-phase HPLC method would likely be employed.

Purity Assessment: HPLC can effectively separate the target compound from starting materials, by-products, and degradation products. The peak area of the main component relative to the total peak area provides a measure of its purity.

Quantitative Analysis: When coupled with a suitable detector, HPLC can be used for the precise and accurate quantification of this compound.

Detection Modes:

UV-Vis/PDA Detector: Given the chromophoric nature of the molecule, a UV-Vis or Photodiode Array (PDA) detector is a common choice for detection. wu.ac.th Monitoring at the λmax determined by UV-Vis spectroscopy would provide high sensitivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) offers enhanced selectivity and sensitivity, allowing for the simultaneous confirmation of the identity and quantity of the compound. nih.govshimadzu.com This is particularly useful for analyzing complex samples.

Parameter Typical Conditions
Column C18 or C8 reversed-phase
Mobile Phase Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile, methanol) with potential pH modifiers.
Flow Rate 0.5 - 2.0 mL/min
Detection UV at λmax (e.g., 265 nm) or Mass Spectrometry
Injection Volume 5 - 20 µL

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, which may require derivatization to enhance volatility, GC coupled with selective detectors offers high resolution and sensitivity.

Detailed Research Findings:

The analysis of sulfonamides by GC often requires a derivatization step, such as methylation, to improve thermal stability and chromatographic behavior. nih.gov For halogenated compounds like this compound, an Electron Capture Detector (ECD) is highly selective and sensitive. quora.comdrawellanalytical.com The ECD is particularly responsive to molecules containing electronegative atoms like iodine, providing excellent sensitivity for trace-level detection. drawellanalytical.com

Another suitable detector is the Nitrogen-Phosphorus Detector (NPD), which shows high selectivity for nitrogen-containing compounds, a characteristic feature of sulfonamides. quora.comdrawellanalytical.com For unequivocal identification, Mass Spectrometry (MS) is the detector of choice. quora.comdrawellanalytical.com GC-MS provides not only retention time data but also mass spectra, which act as a molecular fingerprint, allowing for confident identification and structural elucidation. researchgate.net The fragmentation pattern in the mass spectrum would be characteristic of the tri-iodinated benzene ring and the sulfonamide group.

For quantitative analysis and confirmation of sulfonamides in complex mixtures, atomic emission detection (AED) can be employed. This detector can simultaneously quantify and identify compounds based on their elemental composition (carbon, nitrogen, sulfur). nih.gov

Table 1: GC Detectors for this compound Analysis

Detector Principle of Operation Selectivity Application Notes
Electron Capture Detector (ECD) Detects molecules with electronegative functional groups by capturing electrons. drawellanalytical.com High for halogenated compounds. quora.comdrawellanalytical.com Ideal for detecting the three iodine atoms in the molecule, offering high sensitivity.
Nitrogen-Phosphorus Detector (NPD) A thermionic detector that is highly sensitive to nitrogen and phosphorus compounds. quora.comdrawellanalytical.com High for nitrogen and phosphorus. quora.comdrawellanalytical.com Selective for the nitrogen atom in the sulfonamide group.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio. drawellanalytical.com Universal and highly specific. drawellanalytical.com Provides structural information for positive identification. researchgate.net
Atomic Emission Detector (AED) Atomizes the analyte and excites the atoms, which then emit light at characteristic wavelengths. nih.gov Element-specific. nih.gov Allows for elemental ratio determination (C, N, S), aiding in confirmation. nih.gov

| Flame Photometric Detector (FPD) | Measures optical emission from sulfur and phosphorus compounds when burned in a hydrogen-air flame. drawellanalytical.com | High for sulfur and phosphorus. drawellanalytical.com | Selective for the sulfur atom in the sulfonamide group. |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is particularly well-suited for the analysis of charged and polar compounds like sulfonamides. nih.govresearchgate.net

Detailed Research Findings:

CE offers several advantages for sulfonamide analysis, including high separation efficiency, short analysis times, and low consumption of reagents. researchgate.netgrupobiomaster.comresearchgate.net The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge, size, and the properties of the background electrolyte (BGE). psu.edu For sulfonamides, which are acidic, the pH of the BGE is a critical parameter affecting their ionization and, consequently, their electrophoretic mobility.

Different modes of CE can be employed for sulfonamide analysis. Capillary Zone Electrophoresis (CZE) is the simplest mode, where separation occurs in a free solution. nih.gov For neutral or closely related charged species, Micellar Electrokinetic Chromatography (MEKC) can be used, where surfactants are added to the BGE to form micelles that act as a pseudo-stationary phase.

A study on the analysis of various sulfonamides by CE highlights the importance of the BGE composition, applied voltage, and capillary temperature. psu.edu For instance, a BGE of 0.5 M acetic acid at pH 2.5 has been successfully used for the separation of sulfonamide antibiotics. grupobiomaster.comresearchgate.net The use of coated capillaries, such as those with polyvinyl alcohol (PVA), can help to reduce the adsorption of analytes to the capillary wall and improve separation performance. grupobiomaster.comresearchgate.net

Table 2: Typical Capillary Electrophoresis Parameters for Sulfonamide Analysis

Parameter Typical Value/Condition Purpose
Capillary Fused silica, PVA-coated grupobiomaster.comresearchgate.net Provides the separation channel; coating reduces analyte-wall interactions. grupobiomaster.comresearchgate.net
Background Electrolyte (BGE) Acetic acid (e.g., 0.5 M, pH 2.5) grupobiomaster.comresearchgate.net Carries the current and maintains pH; influences analyte charge and mobility.
Applied Voltage 15-30 kV psu.edu Driving force for electrophoretic separation. psu.edu
Temperature Controlled (e.g., 25 °C) Affects viscosity and mobility, needs to be constant for reproducibility. psu.edu
Injection Hydrodynamic or Electrokinetic Introduces the sample into the capillary.

| Detection | UV-Vis, Diode Array Detector (DAD) | Monitors the separated analytes as they pass the detector window. |

Advanced Hyphenated Techniques (LC-MS/MS, CE-MS/MS) for Complex Mixture Analysis

To achieve the highest levels of sensitivity and selectivity, especially in complex matrices, chromatographic and electrophoretic techniques are often coupled with tandem mass spectrometry (MS/MS).

Detailed Research Findings:

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a cornerstone for the trace analysis of pharmaceuticals. mdpi.com For this compound, a reversed-phase HPLC method would likely be employed for separation. The high iodine content significantly increases the molecular weight (534.92 g/mol ), which is well within the range of modern mass spectrometers.

In MS/MS analysis, the precursor ion (the molecular ion or a prominent adduct) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. shimadzu.com For this compound, the precursor ion would be m/z 535 [M+H]⁺ in positive ion mode or m/z 534 [M-H]⁻ in negative ion mode. Characteristic product ions would arise from the loss of SO₂, NH₂SO₂, and iodine atoms. The development of a UPLC-MS/MS method for 24 sulfonamides in pastries showed limits of detection as low as 0.01 µg/kg. nih.gov

CE-MS/MS: The coupling of capillary electrophoresis with tandem mass spectrometry combines the high separation efficiency of CE with the sensitive and selective detection of MS/MS. researchgate.netgrupobiomaster.comresearchgate.net This technique is particularly powerful for analyzing ions in complex samples. grupobiomaster.comresearchgate.net The development of CE-MS/MS methods for sulfonamides has demonstrated low limits of detection (below 2.7 µg/L) and short analysis times (less than 6 minutes). grupobiomaster.comresearchgate.net The use of a polyvinyl alcohol (PVA)-coated capillary and a background electrolyte of 0.5 M acetic acid (pH 2.5) has proven effective for separating and quantifying various sulfonamides. grupobiomaster.comresearchgate.net

Table 3: Hyphenated Techniques for this compound Analysis

Technique Separation Principle Detection Principle Key Advantages
LC-MS/MS Differential partitioning between a stationary and a mobile phase. Mass-to-charge ratio analysis of precursor and product ions. shimadzu.com High sensitivity, high selectivity, structural confirmation, suitable for complex matrices. mdpi.comnih.gov

| CE-MS/MS | Differential migration in an electric field. nih.gov | Mass-to-charge ratio analysis of precursor and product ions. | High separation efficiency, short analysis time, low sample and reagent consumption. researchgate.netgrupobiomaster.comresearchgate.net |

X-ray Crystallography for Absolute Structure Determination

Detailed Research Findings:

While a specific crystal structure for this compound was not found in the search results, the crystal structures of related tri-iodinated benzene derivatives, such as 2,4,6-triiodobenzonitrile and 2,4,6-triiodophenyl isocyanide, have been determined. nih.govnih.gov These studies reveal that the molecules are planar and exhibit specific intermolecular interactions, such as halogen bonding (I···N or I···C contacts), which influence the crystal packing. nih.govnih.gov

For this compound, an X-ray crystallographic analysis would be expected to reveal a planar benzene ring due to the steric bulk of the three large iodine atoms and the sulfonamide group. The analysis would provide the exact bond lengths of C-I, C-S, S-N, and S-O, as well as the bond angles within the benzene ring and the sulfonamide moiety. The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds involving the sulfonamide N-H and S=O groups, as well as potential halogen bonds involving the iodine atoms. This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with biological targets. The crystal structure of 1,2,4-triazine (B1199460) sulfonamides has been determined, showing the planarity of the aromatic rings and specific torsion angles of the sulfonamide spacer. mdpi.com

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, and van der Waals contacts between molecules. | Explains the crystal packing and influences physical properties like melting point and solubility. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. It serves as a crucial check for the purity and empirical formula of a synthesized or isolated substance.

Detailed Research Findings:

For this compound, with the chemical formula C₆H₄I₃NO₂S, the theoretical elemental composition can be calculated based on its molecular weight of 534.92 g/mol .

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 6 72.06 13.47
Hydrogen H 1.01 4 4.04 0.76
Iodine I 126.90 3 380.70 71.17
Nitrogen N 14.01 1 14.01 2.62
Oxygen O 16.00 2 32.00 5.98
Sulfur S 32.07 1 32.07 6.00

| Total | | | | 534.88 | 100.00 |

Experimental data from an elemental analyzer for a pure sample of this compound should yield mass percentages that are in close agreement (typically within ±0.4%) with these theoretical values. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment. This technique, while providing bulk information rather than detailed structural insights, is an indispensable part of the characterization process for verifying the elemental integrity of the compound. mdpi.com

Computational Chemistry and Molecular Modeling of 2,4,6 Triiodobenzene 1 Sulfonamide and Its Analogs

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These methods provide insights into the geometry, electronic structure, and reactivity of 2,4,6-Triiodobenzene-1-sulfonamide and its analogs.

Conformational Analysis and Geometrical Optimization

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For benzenesulfonamides, a key conformational feature is the orientation of the sulfonamide group relative to the benzene (B151609) ring. Theoretical calculations for various benzenesulfonamides have shown that the S-N bond often adopts a perpendicular or near-perpendicular orientation to the plane of the benzene ring. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzenesulfonamide (B165840) Analog

Parameter Bond Length (Å) Bond Angle (°)
C-S 1.77 -
S-N 1.63 -
S=O 1.43 -
C-C (aromatic) 1.39 - 1.40 -
C-N-S - 120
O-S-O - 120
C-S-N - 107

Note: The data presented is based on computational studies of analogous benzenesulfonamide structures and serves as an illustrative example.

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr

The HOMO-LUMO energy gap (ΔE) is a significant descriptor of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scielo.org.zaresearchgate.net For sulfonamide derivatives, the HOMO is often localized on the benzene ring and the sulfonamide group, while the LUMO may be distributed over the aromatic system. semanticscholar.org The presence of electron-withdrawing iodine atoms in this compound is expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap.

Calculations for similar sulfonamide compounds have reported HOMO-LUMO gaps in the range of 4-5 eV. semanticscholar.orgresearchgate.net These values indicate good kinetic stability.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Sulfonamide

Parameter Energy (eV)
EHOMO -6.9656
ELUMO -1.5828
Energy Gap (ΔE) 5.3828

Note: The data is from a computational study on a sulfonamide derivative and is for illustrative purposes. semanticscholar.org

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, colored blue).

For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide are typically electron-rich regions, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.netindexcopernicus.com Conversely, the hydrogen atoms of the amine group are electron-poor. In this compound, the iodine atoms, due to the phenomenon of "sigma-hole," can exhibit a region of positive electrostatic potential, making them potential halogen bond donors. nih.gov This has significant implications for intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. scielo.org.za MD simulations can model the movement of a molecule and its interactions with its environment, such as a solvent or a biological target. peerj.comnih.gov

For this compound, MD simulations could be employed to study its conformational flexibility in an aqueous environment, revealing how water molecules interact with the sulfonamide and iodo groups. Such simulations are crucial for understanding how the compound behaves in a biological system. Studies on other sulfonamides have used MD simulations to investigate their binding stability within the active sites of enzymes like carbonic anhydrase. nih.gov These simulations can reveal key hydrogen bonding and hydrophobic interactions that stabilize the drug-target complex.

Intermolecular Interactions and Solid-State Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. nih.govnih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules.

In Silico Prediction of Potential Ligand-Target Interactions and Structure-Activity Relationships

Computational methods are extensively used in drug discovery to predict the potential biological targets of a compound and to understand its structure-activity relationship (SAR). nih.gov Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a protein target. nih.govnih.gov

Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), and the sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site. nih.gov For this compound, docking studies could predict its binding orientation within the active site of various CA isoforms. The tri-iodo substitution pattern would significantly influence its interactions with the amino acid residues in the active site, potentially leading to isoform selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For halogenated benzenesulfonamides, SAR studies have shown that the nature and position of the halogen substituent can significantly impact their inhibitory potency and selectivity against different CA isoforms. researchgate.net

Design and Synthesis of Derivatives of 2,4,6 Triiodobenzene 1 Sulfonamide

Structural Modifications at the Sulfonamide Moiety

The sulfonamide group (R-SO₂NH₂) is a versatile functional group that can be readily modified to influence properties such as acidity, lipophilicity, and hydrogen bonding capacity.

N-Alkylation and N-Arylation of the Sulfonamide Nitrogen

The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups, a process known as N-alkylation or N-arylation, respectively. This structural change significantly impacts the molecule's properties.

N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen is a common strategy. For instance, N-mono-alkylation can be achieved using various reagents and catalysts. While general methods for N-mono-alkylation can be challenging due to competing multiple alkylations, specific protocols have been developed to favor the desired product. These methods are valuable for creating libraries of compounds with diverse fragments, which is particularly useful in drug discovery.

N-Arylation: The attachment of an aryl group to the sulfonamide nitrogen can be accomplished through methods like the copper acetate (B1210297) and triethylamine-mediated coupling of arylboronic acids to solid-supported sulfonamides. This reaction proceeds under mild, room temperature conditions and provides good to excellent yields of N-arylsulfonamides. nih.gov This approach is not only efficient but also allows for the generation of a wide array of N-aryl derivatives.

A general scheme for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eggoogle.com This fundamental reaction can be adapted for the N-alkylation and N-arylation of 2,4,6-triiodobenzene-1-sulfonamide.

Table 1: Examples of N-Substituted this compound Derivatives

Compound NameMolecular FormulaStructure
2,4,6-Triiodo-N-methylbenzene-1-sulfonamideC₇H₆I₃NO₂S
N-Aryl-2,4,6-triiodobenzene-1-sulfonamide (General Structure)C₁₂H₈I₃NO₂S

Note: The structures are representative examples and specific synthetic details would be required for their exact preparation.

Incorporation of Heterocyclic Substituents

Heterocyclic rings are prevalent in medicinal chemistry due to their ability to engage in various biological interactions. Incorporating these motifs into the sulfonamide structure of this compound can lead to compounds with novel properties. The synthesis of sulfonamides bearing heterocyclic substituents has been extensively explored. ekb.eggoogle.comnih.gov

The synthesis of sulfonamides linked to heterocycles can be achieved through various strategies, including a "libraries from libraries" approach. nih.gov This method allows for the creation of diverse scaffolds, such as those containing piperazine, thiourea, or cyclic guanidine, linked to a sulfonamide core. nih.gov The reaction of a sulfonyl chloride with a heterocyclic amine is a common method for introducing these substituents. ekb.eggoogle.com For example, the synthesis of 1,2,4-triazine (B1199460) sulfonamide derivatives has been reported, starting from 3-amino-1,2,4-triazine. mdpi.com

Five-membered heterocyclic sulfonamides have shown particular promise as inhibitors of enzymes like carbonic anhydrase. nih.gov Thiophene-2-sulfonamide, for instance, was found to be a more effective inhibitor than its six-membered aromatic counterparts. nih.gov This highlights the importance of the specific heterocyclic ring system in determining the compound's activity. The 1,3,4-thiadiazole (B1197879) scaffold is another valuable heterocyclic motif that has been widely incorporated into sulfonamide-based therapeutic agents. nih.gov

Introduction of Additional Functionalities onto the Triiodobenzene Ring

Modifying the triiodobenzene ring itself by introducing other functional groups can further diversify the chemical space of these derivatives.

Carboxylic Acid and Amide Derivatives

The introduction of carboxylic acid or amide groups onto the aromatic ring can significantly alter the polarity and solubility of the resulting compounds. A known method for preparing such derivatives involves the iodination of benzene (B151609) derivatives that are already substituted with groups like carboxylic acids or amides at the 1, 3, and 5 positions. google.com This process typically uses iodine monochloride (ICl) in the presence of a base. google.com The sulfonamide itself can be considered a bioisostere of a carboxylic acid, meaning it can mimic the spatial and electronic properties of a carboxylic acid group in biological systems.

Amine and Phenol (B47542) Derivatives

The synthesis of amine and phenol derivatives of this compound can be achieved by starting with appropriately substituted benzene rings. For example, a method for preparing 2,4,6-triiodobenzene derivatives substituted at the 1,3,5-positions with hydroxy, amino, or nitro groups has been described. google.com The nitro group can subsequently be reduced to an amino group, providing a route to amine derivatives.

Synthetic Strategies for Libraries of this compound Derivatives

The efficient synthesis of libraries of this compound derivatives is crucial for high-throughput screening and the discovery of new lead compounds. A "libraries from libraries" approach has been successfully employed for the synthesis of diverse sulfonamide-linked scaffolds. nih.gov This strategy involves generating a core sulfonamide product on a solid support, which can then be further diversified by reacting it with various building blocks to create different heterocyclic and polyamine-linked sulfonamides. nih.gov

Solid-phase synthesis is a powerful tool for constructing such libraries. nih.govnih.gov For instance, starting with a resin, amino acids can be coupled, followed by reaction with a sulfonyl chloride to form the sulfonamide linkage. nih.gov This solid-supported intermediate can then be subjected to various chemical transformations to generate a library of final compounds. This approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of structure-activity relationships.

The development of new reagents and synthetic methods also contributes to the efficient construction of these libraries. For example, the use of a novel reagent, tBuONSO, allows for the synthesis of primary sulfonamides from Grignard or organolithium reagents, providing access to a wide range of derivatives that may not be accessible through traditional methods.

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives of this compound often involves the introduction of chiral centers, necessitating careful consideration of stereochemistry. The spatial arrangement of atoms within these molecules can significantly influence their biological activity and physical properties. Therefore, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for their evaluation as therapeutic agents or for other applications.

A key aspect of stereochemical control revolves around the creation and separation of enantiomers. Enantiomers are non-superimposable mirror images of a chiral molecule that can exhibit different pharmacological and toxicological profiles. The synthesis of a specific enantiomer, known as asymmetric synthesis, is a primary goal in medicinal chemistry to avoid the potential for off-target effects or reduced efficacy associated with a racemic mixture (a 1:1 mixture of both enantiomers).

Various strategies are employed to achieve stereochemical control in the synthesis of sulfonamide derivatives. These include the use of chiral auxiliaries, chiral catalysts, and chiral resolution techniques. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Chiral catalysts, on the other hand, are chiral molecules that can influence the stereoselectivity of a reaction without being consumed in the process.

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This can be achieved through various techniques, including crystallization with a chiral resolving agent or chromatography on a chiral stationary phase. For instance, high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using polysaccharide-based chiral stationary phases have been successfully employed for the analytical and semi-preparative scale separation of sulfonamide derivative enantiomers. nih.gov In one study, SFC was shown to provide higher enantioresolutions per unit of time, leading to the isolation of enantiomers with greater than 98% purity. nih.gov

The absolute configuration of the separated enantiomers, which describes the 3D arrangement of atoms at a chiral center (designated as R or S), is often determined using techniques such as X-ray crystallography or by comparison with known standards. For example, Riguera's method, which involves double derivatization with a chiral derivatizing agent like (R)- or (S)-α-methoxyphenylacetic acid (MPA) followed by NMR studies, has been used to determine the absolute configuration of chiral molecules. nih.gov

The importance of stereochemistry is underscored by the potential for enantioselective interactions with biological targets. For example, the enantiomers of a sulfonamide derivative may exhibit different binding affinities for a specific enzyme or receptor. Techniques like microscale thermophoresis (MST) and surface plasmon resonance (SPR) can be used to measure these enantioselective affinities. nih.gov

The development of novel chiral reagents and synthetic methodologies continues to advance the field. For instance, the use of sulfur-based chiral iodoarenes as hypervalent iodine reagents is an emerging area. d-nb.info While the introduction of chirality through substituents on the iodoarene moiety is a common strategy, challenges remain in creating robust chiral reagents that can withstand the oxidative conditions required for many transformations. d-nb.info

The following table provides an overview of different stereoselective synthesis and resolution techniques that have been applied to chiral sulfonamides and related compounds.

Technique Description Key Features Reference
Asymmetric Synthesis Synthesis of a specific enantiomer of a chiral compound.Employs chiral auxiliaries, catalysts, or reagents to control stereochemistry. nih.govnih.gov
Chiral Resolution via HPLC Separation of enantiomers from a racemic mixture using high-performance liquid chromatography with a chiral stationary phase.Effective for both analytical and preparative scale separations. nih.gov
Chiral Resolution via SFC Separation of enantiomers using supercritical fluid chromatography with a chiral stationary phase.Can offer faster separations and higher resolution compared to HPLC. nih.gov
Riguera's Method Determination of absolute configuration by NMR analysis of diastereomeric derivatives formed with a chiral derivatizing agent.A reliable method for assigning the R/S configuration of alcohols and amines. nih.gov

The synthesis of functionally differentiated aminoindanol (B8576300) based endo-N-sulfonyl 1,2,3-oxathiazolidine-2-oxides serves as an example of a modular asymmetric synthesis approach to produce enantiopure sulfinamide auxiliaries. nih.gov These auxiliaries can then be used to synthesize other chiral molecules with high enantiopurity.

Ultimately, the careful consideration and control of stereochemistry are paramount in the design and synthesis of this compound derivatives, ensuring the production of well-defined compounds with optimized properties for their intended applications.

Research Applications of 2,4,6 Triiodobenzene 1 Sulfonamide in Diverse Scientific Disciplines

Role as Scaffolds and Intermediates in Pharmaceutical Research

The inherent structural features of 2,4,6-Triiodobenzene-1-sulfonamide make it a compound of interest in pharmaceutical research, primarily as a scaffold or an intermediate in the synthesis of more complex molecules.

The core of all clinically utilized iodinated contrast agents (ICAs) is a tri-iodinated benzene (B151609) ring. researchgate.net These agents are essential in medical diagnostics, particularly in X-ray-based imaging techniques like computed tomography (CT), where they enhance the visibility of internal body structures. The three large iodine atoms covalently bonded to the stable benzene ring are highly effective at attenuating X-rays. researchgate.net

Given that this compound possesses this fundamental tri-iodinated benzene core, it stands as a potential precursor for the synthesis of advanced, water-soluble, non-ionic contrast agents. The development of modern ICAs, such as Iohexol and Iodixanol, involves the chemical modification of a central tri-iodinated scaffold to introduce hydrophilic side chains, which improve solubility and reduce toxicity. nih.govresearchgate.netfda.gov While direct synthetic routes starting from this compound to commercially available contrast agents are not prominently documented in publicly available literature, its structure represents a viable starting point for such synthetic endeavors. The sulfonamide group could potentially be modified or replaced in subsequent synthetic steps to build the complex side chains characteristic of modern ICAs.

A series of novel radiopaque oils, 1,3,5-trialkyl-2,4,6-triiodobenzenes, have been designed as alternative X-ray contrast agents for gastrointestinal imaging, underscoring the versatility of the tri-iodinated benzene scaffold in creating new diagnostic tools. chiralen.com

Table 1: Examples of Clinically Used Iodinated Contrast Agents Based on a Tri-iodinated Benzene Ring

Contrast AgentMolecular FormulaKey Structural Features
IohexolC19H26I3N3O9Monomeric, non-ionic, with multiple hydroxyl groups for solubility. nih.govdrugbank.com
IodixanolC35H44I6N6O15Dimeric, non-ionic, iso-osmolar to blood, with excellent solubility and low toxicity.
IopamidolC17H22I3N3O8Monomeric, non-ionic, one of the first low-osmolar contrast agents developed.

This table presents examples of advanced iodinated contrast agents that are built upon a tri-iodinated benzene core, the same core structure present in this compound.

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities. ekb.eg These include antibacterial, anti-inflammatory, antiviral, and anticancer drugs. ekb.egnih.gov The sulfonamide moiety is often considered a privileged scaffold due to its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets. researchgate.net

Consequently, this compound can be viewed as a valuable building block for the synthesis of novel, biologically active molecules. The combination of the bioactive sulfonamide group with a tri-iodinated phenyl ring offers a unique starting point for drug design. The iodine atoms can influence the molecule's lipophilicity, metabolic stability, and potential for halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. While specific research detailing the use of this compound as a starting material for other named, biologically active molecules is not extensively documented, the principles of medicinal chemistry suggest its potential in this area. For instance, sulfonamide derivatives are known to act as inhibitors of enzymes like carbonic anhydrase and as antagonists for various receptors. ekb.egnih.gov

Table 2: Classes of Biologically Active Molecules Containing the Sulfonamide Moiety

Drug ClassExample CompoundTherapeutic Use
AntibacterialsSulfamethoxazoleTreatment of bacterial infections. nih.gov
DiureticsFurosemideTreatment of edema and hypertension. ekb.eg
Anti-inflammatoryCelecoxibCOX-2 inhibitor for pain and inflammation. ekb.eg
AntiviralsDarunavirHIV protease inhibitor. ekb.eg
AnticancerE7070 (Indisulam)Investigational anticancer agent.

This table illustrates the broad range of biological activities associated with the sulfonamide functional group, a key feature of this compound.

Contributions to Catalysis and Organic Methodologies

The application of small organic molecules and metal complexes in catalysis is a major focus of modern chemical research. The structural elements of this compound suggest potential, though currently undocumented, roles in this domain.

There is no specific research available in the public domain that describes the use of this compound as a ligand for metal-mediated transformations. However, sulfonamides can act as ligands for metal ions, coordinating through the nitrogen or oxygen atoms. nih.gov The development of novel ligands is crucial for advancing metal-catalyzed reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govprinceton.edu The unique electronic and steric properties imparted by the three iodine atoms could, in principle, modulate the behavior of a metal center if this compound were used as a ligand, but this remains a hypothetical application.

Similarly, there is a lack of published research on the use of this compound in organocatalysis. Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. nih.govmetu.edu.tr While certain sulfonamide derivatives, particularly those derived from amino acids like proline, have been developed as effective organocatalysts for various asymmetric reactions, the catalytic potential of this compound itself has not been reported. nih.gov

Investigation of Biological Activities at a Molecular Level

Direct investigation into the biological activities of this compound at a molecular level is not present in the available scientific literature. While the sulfonamide class of drugs has a well-documented history of a range of pharmacological effects and toxicities, nih.govnih.govsemanticscholar.org and some iodinated compounds are known to possess biological activity, the specific molecular targets and biological profile of this compound have not been characterized. Any potential biological effects can only be inferred from the general properties of its constituent functional groups.

Enzyme Inhibition Profiling (e.g., Carbonic Anhydrase, other enzymes)

Aromatic sulfonamides are a cornerstone in the field of enzyme inhibition, most notably as inhibitors of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.gov These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation, fluid balance, and other physiological processes. nih.gov

Different isoforms of carbonic anhydrase (e.g., hCA I, II, IV, IX, XII) are expressed in various tissues and are associated with several diseases, including glaucoma, epilepsy, and cancer. nih.govmdpi.com The sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, which anchors the inhibitor within the enzyme's active site. acs.org

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)25012.125.85.7
Compound 5f (a chromene derivative)35.19.325.54.5
Compound 6f (a chromene derivative)39.57.516.66.2
Compound 13 (a tricyclic imide derivative)>10,0002.44028
Compound 15 (a pyrazole (B372694) derivative)725.63.36.180.6

Table 1: Inhibition data (Kᵢ) of selected aromatic sulfonamides and the standard inhibitor Acetazolamide (AAZ) against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. mdpi.comnih.govmdpi.com Data is presented to illustrate the typical inhibitory activity of the aromatic sulfonamide class.

Molecular Basis of Anti-inflammatory and Anticancer Effects

The sulfonamide scaffold is a versatile pharmacophore that extends beyond antimicrobial and CA-inhibiting activities into anti-inflammatory and anticancer research. researchgate.net

Anti-inflammatory Effects: The molecular basis for the anti-inflammatory action of certain sulfonamide derivatives involves the inhibition of key enzymes in the inflammatory cascade. For example, the well-known anti-inflammatory drug Celecoxib is a sulfonamide derivative that acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.org This enzyme is responsible for producing prostaglandins, which are key mediators of inflammation and pain. openaccesspub.org More recently, research has suggested that some sulfonamide-based diuretics may modulate inflammatory responses by influencing pathways involving the nuclear factor kappa B (NFκB), a crucial regulator of pro-inflammatory cytokine production. nih.gov

Anticancer Effects: The anticancer potential of sulfonamides is multifaceted and an active area of research. nih.gov

Carbonic Anhydrase Inhibition: Tumor cells, particularly those that are hypoxic, often overexpress specific CA isoforms like CA IX and CA XII to regulate their pH in an acidic microenvironment. nih.govnih.gov By inhibiting these CAs, sulfonamides can disrupt tumor pH balance, leading to reduced cell proliferation and survival.

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells rely on protein kinases. Some sulfonamide derivatives have been developed as tyrosine kinase inhibitors, blocking these critical cancer progression pathways. nih.gov

Cell Cycle Arrest: Certain advanced sulfonamide analogues have been shown to induce cell cycle arrest. For instance, a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) demonstrated potent antiproliferative activity by causing G0/G1 cell cycle arrest in renal cancer cells. acs.org

DNA Binding: Other novel sulfonamide compounds have shown the ability to bind to the minor groove of DNA, which can interfere with replication and transcription processes, ultimately leading to cytotoxicity in cancer cells. nih.gov

Investigation into this compound would explore these potential mechanisms, assaying its activity against targets like COX-2, specific cancer-associated CAs, and its effects on cancer cell cycle progression.

Exploitation in Materials Science and Supramolecular Chemistry

The heavily halogenated aromatic core of this compound makes it a highly attractive building block for the rational design of advanced materials through noncovalent interactions.

Halogen Bonding as a Design Principle for Supramolecular Architectures

Halogen bonding (XB) is a highly directional and tunable noncovalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. nih.gov It occurs between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom (the XB acceptor). acs.org

The strength of a halogen bond is influenced by the polarizability of the halogen atom, increasing in the order F < Cl < Br < I. nih.gov Furthermore, attaching electron-withdrawing groups to the aromatic ring that bears the halogen enhances the electrophilic character of the halogen, strengthening the interaction. acs.org

The structure of this compound is exceptionally well-suited for forming strong and highly directional halogen bonds for several reasons:

It possesses three iodine atoms, the most potent of the stable halogens for XB donation.

The iodine atoms are attached to a benzene ring, which is substituted with a strongly electron-withdrawing sulfonamide group (-SO₂NH₂), significantly increasing the electrophilicity of the iodine atoms.

The 1,3,5-substitution pattern of the iodines provides a trigonal arrangement of powerful XB donors, making it an ideal component for assembling 2D or 3D networks.

These features would allow this compound to be used as a programmable tecton to self-assemble with various halogen bond acceptors, forming complex and predictable supramolecular architectures.

Interaction TypeDonorAcceptorTypical Strength (kcal/mol)Key Characteristics
Hydrogen Bond (HB)D-H (D=O, N, etc.)A (A=O, N, etc.)1 - 12Highly directional, ubiquitous in nature.
Halogen Bond (XB)R-X (X=Cl, Br, I)A (A=O, N, π-system)1 - 40Highly directional, strength tunable by halogen choice. acs.org
Chalcogen Bond (ChB)R-Y (Y=S, Se, Te)A (A=O, N, etc.)1.6 - 6.3Directional interaction involving Group 16 elements. mdpi.com

Table 2: Comparison of halogen bonding with other key noncovalent interactions used in supramolecular design.

Development of Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. rsc.orgrsc.org

The design of these frameworks relies on the use of organic "linkers" or "struts" that connect metal nodes (in MOFs) or other organic units (in COFs). This compound has the potential to be used as a unique functional linker in such materials.

Structural Directionality: The three iodine atoms can direct the assembly of the framework through predictable halogen bonding interactions, either with acceptor sites on other linkers or with guest molecules within the pores.

Functional Pores: The sulfonamide group can impart specific functionality to the pores of the framework. The -NH₂ and -SO₂- moieties can act as hydrogen bond donors and acceptors, creating specific binding sites for adsorbing guest molecules.

Catalytic Activity: The inherent acidity of the sulfonamide proton or the Lewis acidity of the iodine atoms could be exploited for heterogeneous catalysis within the confined space of a framework pore.

While the direct use of this compound in a framework has not been reported, the principles are well-established with structurally related molecules, demonstrating the feasibility of this approach.

Future Perspectives and Unexplored Research Avenues for 2,4,6 Triiodobenzene 1 Sulfonamide

Sustainable and Eco-Friendly Synthetic Routes for Halogenated Compounds

The future synthesis of 2,4,6-Triiodobenzene-1-sulfonamide and other halogenated compounds is increasingly steering towards green and sustainable methodologies. rsc.org The goal is to minimize hazardous waste, reduce energy consumption, and utilize safer reagents and solvents. mit.edupaperpublications.org

Current Synthesis Landscape and Green Alternatives:

Traditional methods for the synthesis of aryl sulfonamides often involve the reaction of an aryl sulfonyl chloride with an amine, which can be limited by the availability of the sulfonyl chloride precursor. nih.govekb.eg Similarly, aromatic iodination has historically relied on reagents and conditions that are not environmentally benign. manac-inc.co.jp

Future research will likely focus on developing more sustainable pathways. For instance, eco-friendly methods for synthesizing aryl sulfonamides are being explored, such as using aqueous-alkaline mediums or employing flow chemistry, which can lead to waste minimization and the use of greener solvents. iscientific.orgacs.org Some novel approaches avoid the use of metal reagents altogether. rsc.org

For the iodination of the benzene (B151609) ring, greener procedures are being developed that utilize safer iodine sources and oxidizing agents. An example is the use of sodium iodide with household bleach for the iodination of salicylamide, which is an environmentally friendly approach. acs.org Other methods employ systems like potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727), which are acid-free and compatible with various functional groups. organic-chemistry.org The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium with iodine and iodic acid has also been reported as a convenient and efficient method for the iodination of aromatic compounds. benthamdirect.com

The table below summarizes some of the green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Designing synthetic routes that generate minimal by-products. mit.edu
Atom Economy Maximizing the incorporation of atoms from the starting materials into the final product. youtube.com
Less Hazardous Chemical Syntheses Using non-toxic reagents and intermediates. mit.edu
Safer Solvents and Auxiliaries Replacing volatile organic solvents with water, ionic liquids, or supercritical fluids. paperpublications.orgnih.gov
Energy Efficiency Conducting reactions at ambient temperature and pressure, possibly using microwave or ultrasound assistance. nih.govnih.gov
Use of Renewable Feedstocks Investigating the use of starting materials derived from renewable sources. mit.eduyoutube.com
Catalysis Employing catalytic reagents in place of stoichiometric ones to reduce waste. mit.edupaperpublications.org

Application of Machine Learning and Artificial Intelligence in Molecular Design

Predictive Modeling and Generative Design:

Reactivity Prediction:

Predicting the chemical reactivity of a compound is another area where AI can have a significant impact. researchgate.netnih.gov ML models can be developed to predict the outcome of chemical reactions, which would be invaluable for planning the synthesis of complex molecules like this compound and its derivatives. nih.govscienceopen.com This predictive power can help chemists choose the most efficient synthetic routes and avoid unnecessary trial-and-error experimentation. researchgate.net

The following table outlines potential applications of AI in the context of this compound research.

AI ApplicationRelevance to this compound
Virtual Screening Identifying potential biological targets for the compound.
De Novo Drug Design Generating novel derivatives with enhanced therapeutic properties. pharmaceutical-technology.com
ADMET Prediction Predicting the absorption, distribution, metabolism, excretion, and toxicity profile.
Reaction Prediction Optimizing synthetic routes and exploring new chemical transformations. researchgate.netnih.gov
Personalized Medicine Identifying patient populations most likely to respond to treatments based on this scaffold. technologynetworks.comnih.gov

Exploration of Novel Chemical Reactivity and Transformation Pathways

The unique combination of a tri-iodinated benzene ring and a sulfonamide group in this compound suggests a rich and largely unexplored chemical reactivity.

Reactions of the Aryl Iodide Moieties:

The three iodine atoms on the aromatic ring are excellent leaving groups in a variety of cross-coupling reactions. This opens up avenues for the synthesis of a vast array of derivatives where the iodine atoms are replaced with other functional groups. While direct iodination is a common method for introducing iodine onto aromatic rings, the resulting aryl iodides are valuable substrates for building more complex molecules. mdpi.com The reactivity of these iodine atoms can be tuned, potentially allowing for selective functionalization at different positions.

Transformations of the Sulfonamide Group:

The sulfonamide group itself is a versatile functional handle. It can undergo various reactions, including N-alkylation, N-arylation, and conversion to other functional groups. acs.org The acidity of the sulfonamide proton can be modulated by the electron-withdrawing nature of the tri-iodinated ring, potentially leading to unique reactivity. nih.gov Research into the reaction of aryl sulfonamides with various reagents could lead to the discovery of novel sulfonyl ureas or other derivatives with interesting biological properties. nih.gov

Intramolecular Reactions and Rearrangements:

The dense substitution pattern of this compound could facilitate novel intramolecular reactions or rearrangements, leading to the formation of complex heterocyclic structures. The proximity of the sulfonamide group to the ortho-iodine atoms might enable unique cyclization pathways that are not possible in less substituted analogues. The Smiles rearrangement is one such transformation that has been observed with certain sulfonamides. acs.org

The following table highlights potential areas of exploration for the chemical reactivity of this compound.

Reaction TypePotential Outcome
Palladium-catalyzed cross-coupling Synthesis of highly substituted biaryls, alkynes, and amines.
Copper-catalyzed reactions N-arylation and C-S bond formation.
Nucleophilic aromatic substitution Replacement of iodine atoms with various nucleophiles.
Reductive deiodination Selective removal of one or more iodine atoms.
Sulfonamide modifications Formation of new sulfonamide derivatives with diverse functionalities. acs.orgnih.gov
Intramolecular cyclizations Access to novel heterocyclic scaffolds.

Interdisciplinary Research Integrating Chemical Biology and Nanoscience

The unique properties of this compound make it a promising candidate for interdisciplinary research at the interface of chemical biology and nanoscience.

Chemical Biology Probes:

The three heavy iodine atoms make this molecule an excellent candidate for use as an X-ray contrast agent or as a probe in X-ray crystallography to solve the phase problem for biomacromolecules. The sulfonamide group can be further functionalized to attach the molecule to specific biological targets. The biological activity of sulfonamides is well-established, with applications as antibacterial, anticancer, and antiviral agents. ekb.eg Investigating the biological activity of this compound and its derivatives could lead to the development of new therapeutic agents.

Nanoscience Applications:

In the realm of nanoscience, the high electron density and the potential for halogen bonding of the iodinated ring could be exploited in the design of novel nanomaterials. nih.gov Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined nanostructures. nih.gov This could be used to create new materials with interesting optical, electronic, or catalytic properties. For example, halogenated molecules have been incorporated into metal-organic frameworks (MOFs) for selective sensing applications. acs.org The compound could also be incorporated into nanoparticles for applications in drug delivery or bioimaging. nih.govmdpi.com

The following table outlines potential interdisciplinary research directions for this compound.

Research AreaPotential Application
Chemical Biology Development of molecular probes for studying biological processes.
Medicinal Chemistry Design of new drugs targeting enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthetase. ekb.eg
Biocrystallography Use as a heavy-atom derivative for phasing protein crystal structures.
Materials Science Building block for the synthesis of functional materials through halogen bonding. nih.gov
Nanomedicine Incorporation into nanocarriers for targeted drug delivery or as a component of diagnostic nanosensors. nih.govmdpi.com
Electrochemical Sensing Development of sensors based on the electrochemical properties of the iodinated compound. sciencedaily.com

Q & A

Q. What are the ethical and methodological considerations in reconciling open data sharing with proprietary research on this compound?

  • Framework : Implement tiered access protocols (e.g., controlled metadata release via FAIR principles) while retaining IP rights to synthetic routes. Reference GDPR-compliant anonymization for structural data .

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